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Compound of Interest

Compound Name: 8,8''-Biskoenigine

Cat. No.: B13419702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques

used to characterize 8,8''-Biskoenigine, a dimeric carbazole alkaloid. Due to the limited

availability of direct spectroscopic data for 8,8''-Biskoenigine, this document leverages data

from its monomer, koenigine, and related carbazole alkaloids isolated from Murraya koenigii to

provide expected spectral characteristics. Protocols for spectroscopic analysis are also detailed

to guide researchers in their analytical workflows.

Introduction to 8,8''-Biskoenigine
8,8''-Biskoenigine is a dimeric carbazole alkaloid isolated from the leaves of Murraya koenigii.

Its structure has been established through various spectroscopic methods, primarily 1D and 2D

Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. As a symmetrical dimer of the

carbazole alkaloid koenigine, its spectroscopic properties are closely related to its monomeric

counterpart. Understanding the spectroscopic profile of 8,8''-Biskoenigine is crucial for its

identification, purity assessment, and further investigation into its biological activities, such as

its reported antiosteoporotic properties[1].

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 8,8''-Biskoenigine,

extrapolated from the known data of koenigine and other related carbazole alkaloids.
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Table 1: Predicted ¹H and ¹³C NMR Spectral Data for the Monomeric Unit of 8,8''-Biskoenigine
(in CDCl₃)

Position
Predicted ¹H NMR (δ, ppm,
J in Hz)

Predicted ¹³C NMR (δ,
ppm)

1 - 145.3

1a - 129.4

2 s 107.6

3 s 127.9

4 s 112.5

4a - 123.5

5 d (7.8) 120.4

5a - 124.3

6 m 119.0

7 m 110.9

8 - 125.4

8a - 139.4

9 (NH) br s -

10 (CH₃) s 21.9

OCH₃ s 55.4

Note: The chemical shifts are based on data reported for related carbazole alkaloids like

murrayafoline A[3]. Due to the dimeric nature of 8,8''-Biskoenigine, slight variations in

chemical shifts and coupling constants are expected, particularly at the linkage point (C-8). The

proton and carbon signals of the two monomeric units are expected to be largely equivalent

due to the molecule's symmetry.

Table 2: Predicted Mass Spectrometry Data for 8,8''-Biskoenigine
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Technique Ion Predicted m/z Notes

High-Resolution Mass

Spectrometry (HRMS)
[M+H]⁺ 617.2646

Calculated for

C₃₈H₃₇N₂O₆⁺

[M]⁺ 616.2573 Molecular Ion

Note: The molecular formula for 8,8''-Biskoenigine is C₃₈H₃₆N₂O₆[4]. The mass spectrum is

expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve

the cleavage of the dimeric linkage and subsequent fragmentation of the monomeric units.

Table 3: Predicted UV-Vis and IR Spectroscopic Data for 8,8''-Biskoenigine

Spectroscopic Technique
Predicted λmax /
Wavenumber (cm⁻¹)

Functional Group
Assignment

UV-Vis (in Methanol) ~235, 287 nm Carbazole chromophore

Infrared (IR) (KBr disc) ~3400 cm⁻¹ N-H stretching

~2920 cm⁻¹ C-H stretching (aliphatic)

~1610 cm⁻¹ C=C stretching (aromatic)

~1140 cm⁻¹ C-O stretching (ether)

Note: The UV-Vis spectrum is expected to be characteristic of a carbazole alkaloid skeleton[1].

The IR spectrum will likely show characteristic peaks for the N-H group of the carbazole ring,

aromatic C-H and C=C bonds, and the C-O bond of the methoxy group[5].

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 8,8''-Biskoenigine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of purified 8,8''-Biskoenigine in approximately 0.5

mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC):

Acquire 2D spectra using standard pulse programs to establish proton-proton correlations

(COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton

correlations (HMBC). These are essential for the complete structural elucidation and

assignment of all signals.

3.2. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of 8,8''-Biskoenigine (approximately 1 µg/mL)

in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Data Acquisition:
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Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode.

Obtain the accurate mass of the molecular ion to confirm the elemental composition.

Perform tandem MS (MS/MS) on the molecular ion to study its fragmentation pattern,

which can provide further structural information.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of 8,8''-Biskoenigine in a UV-grade solvent

(e.g., methanol or ethanol) to an absorbance value below 1.5.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Data Acquisition:

Use the pure solvent as a blank.

Scan the sample from 200 to 800 nm.

Record the wavelengths of maximum absorbance (λmax).

3.4. Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet: Mix a small amount of the dried sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum in the range of 4000 to 400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.
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Caption: Workflow for the spectroscopic analysis of 8,8''-Biskoenigine.
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Caption: Dimeric structure of 8,8''-Biskoenigine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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